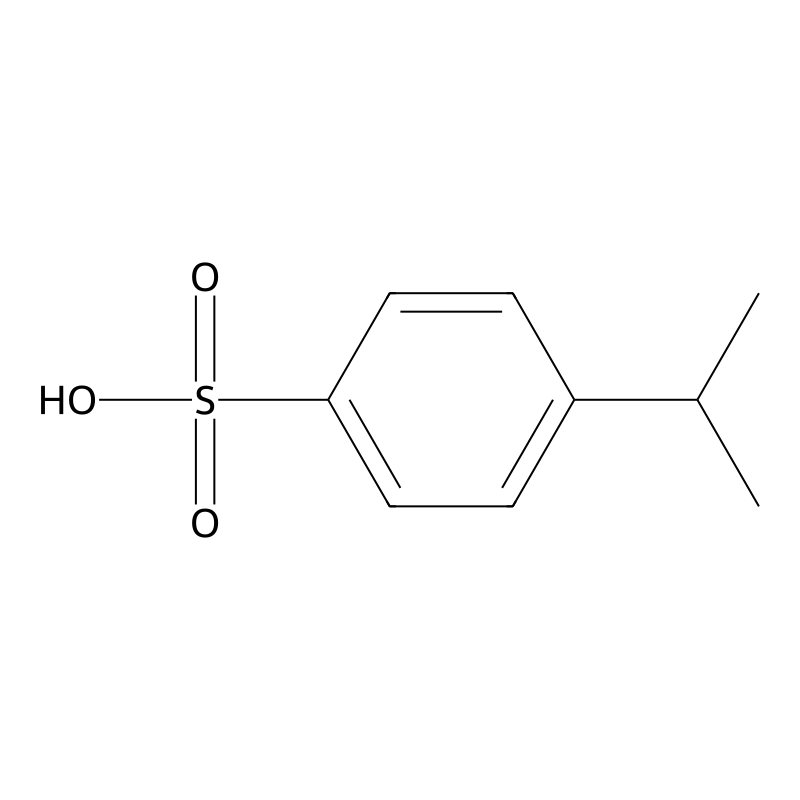

4-Isopropylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis as a Bronsted-Lowry Acid Catalyst:

-Isopropylbenzenesulfonic acid acts as a strong Bronsted-Lowry acid due to the presence of the sulfonic acid group (SO3H). This property makes it a valuable catalyst for various organic reactions, including:

- Esterification reactions: It promotes the formation of esters from carboxylic acids and alcohols [].

- Condensation reactions: It facilitates reactions between carbonyl compounds for creating C-C bonds.

- Aldol condensation: It plays a role in aldol condensation reactions, a fundamental step in synthesizing complex organic molecules.

These are just a few examples, and 4-Isopropylbenzenesulfonic acid's versatility as a catalyst allows researchers to explore various organic transformations.

Analytical Chemistry in Liquid Chromatography:

The acidic nature of 4-Isopropylbenzenesulfonic acid makes it a useful additive in mobile phases for reverse-phase high-performance liquid chromatography (RP-HPLC) []. It aids in the separation of different analytes by influencing their interaction with the stationary phase. Researchers can adjust the concentration and pH of the mobile phase containing 4-Isopropylbenzenesulfonic acid to optimize separation for specific analytes.

Material Science as a Functional Group Modifier:

The sulfonic acid group in 4-Isopropylbenzenesulfonic acid can be used to modify the surface properties of various materials. For instance, it can introduce sulfonate groups (SO3⁻) onto polymers, making them more hydrophilic (water-loving) []. This modification can be crucial for applications like designing membranes for fuel cells or separation processes.

4-Isopropylbenzenesulfonic acid is an organic compound characterized by the molecular formula C₉H₁₂O₃S. This compound features a benzene ring with an isopropyl group and a sulfonic acid functional group attached to the para position of the benzene. Its structure contributes to its unique chemical properties, making it valuable in various industrial and research applications. The compound has a molecular weight of approximately 200.25 g/mol and is soluble in polar solvents, which enhances its utility in biochemical assays and organic synthesis .

- Substitution Reactions: It can undergo nucleophilic substitution where the sulfonate group may be replaced by other nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction: Although less common, oxidation reactions can lead to the formation of sulfonic acids or other oxidized derivatives .

The compound's reactivity is significantly influenced by the steric hindrance introduced by the isopropyl group, which affects its interaction with various reagents.

The biological activity of 4-isopropylbenzenesulfonic acid has been explored in various contexts. It serves as a surfactant, which reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous solutions. This property is particularly useful in biochemical assays where solubilization of compounds is required. Additionally, it has been utilized in studies examining its role as a reagent in organic synthesis and its effects on biological systems .

The synthesis of 4-isopropylbenzenesulfonic acid typically involves the sulfonation of 4-isopropylbenzene (also known as cumene) using sulfuric acid. The process generally follows these steps:

- Sulfonation: 4-Isopropylbenzene reacts with sulfuric acid to form 4-isopropylbenzenesulfonic acid.

- Neutralization: The resulting sulfonic acid can be neutralized with sodium hydroxide to produce sodium 4-isopropylbenzenesulfonate, which is often used in various applications .

In industrial settings, this process is scaled up using large reactors to ensure high purity and yield.

4-Isopropylbenzenesulfonic acid finds applications across multiple fields:

- Chemical Industry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

- Biochemical Assays: The compound acts as a surfactant, facilitating the solubilization of compounds in biological experiments.

- Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC), particularly on specific columns designed for separation purposes .

Studies involving 4-isopropylbenzenesulfonic acid have focused on its interactions with various substrates and conditions. For instance, research has shown that it can effectively adsorb pollutants such as cumene from gas streams through a reactive adsorption mechanism. This process combines adsorption with sulfonation reactions, leading to the formation of higher molecular weight products that are strongly adsorbed onto surfaces .

Several compounds share structural similarities with 4-isopropylbenzenesulfonic acid, including:

- Sodium dodecylbenzenesulfonate: Another sulfonate compound commonly used as a surfactant.

- Sodium toluenesulfonate: Similar structure but contains a methyl group instead of an isopropyl group.

- Sodium 4-(tert-butyl)benzenesulfonate: Features a tert-butyl group, affecting its reactivity and solubility.

- 4-Phenethylbenzenesulfonic acid: Contains a phenethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 4-isopropylbenzenesulfonic acid lies in its specific substitution pattern on the benzene ring. The presence of the isopropyl group introduces steric hindrance that influences both its chemical reactivity and physical properties compared to other sulfonates. This distinct feature enhances its effectiveness as a surfactant and reagent in various applications .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing

Benzenesulfonic acid, (1-methylethyl)-: ACTIVE

Benzenesulfonic acid, 4-(1-methylethyl)-: ACTIVE